Hexaaluminium pentaoxide disilicate

High-temperature creep resistance Refractory ceramics Sustained-load structural ceramics

Hexaaluminium pentaoxide disilicate (CAS 12068-56-3), chemically formulated as Al₆O₅(SiO₄)₂ and equivalent to the stoichiometric mullite phase 3Al₂O₃·2SiO₂, is the only thermodynamically stable binary crystalline compound in the Al₂O₃–SiO₂ system at atmospheric pressure up to its incongruent melting point. With an Al₂O₃ content of approximately 71.8 wt%, it occupies a distinct position between pure alumina (Al₂O₃) and silica-rich aluminosilicates such as cordierite (Mg₂Al₄Si₅O₁₈), exhibiting a characteristic orthorhombic needle-like crystal morphology that underpins its unique combination of low thermal expansion, high thermal shock resistance, and exceptional elevated-temperature creep performance.

Molecular Formula Al4O12Si3
Molecular Weight 384.17 g/mol
CAS No. 12068-56-3
Cat. No. B076077
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHexaaluminium pentaoxide disilicate
CAS12068-56-3
Molecular FormulaAl4O12Si3
Molecular Weight384.17 g/mol
Structural Identifiers
SMILES[O-2].[O-2].[O-2].[O-][Si](=O)[O-].[O-][Si](=O)[O-].[O-][Si](=O)[O-].[Al+3].[Al+3].[Al+3].[Al+3]
InChIInChI=1S/4Al.3O3Si.3O/c;;;;3*1-4(2)3;;;/q4*+3;6*-2
InChIKeyITTQBASHHQKFFG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Hexaaluminium Pentaoxide Disilicate (CAS 12068-56-3) Procurement Guide: Mullite-Phase Refractory Ceramic Selection


Hexaaluminium pentaoxide disilicate (CAS 12068-56-3), chemically formulated as Al₆O₅(SiO₄)₂ and equivalent to the stoichiometric mullite phase 3Al₂O₃·2SiO₂, is the only thermodynamically stable binary crystalline compound in the Al₂O₃–SiO₂ system at atmospheric pressure up to its incongruent melting point [1]. With an Al₂O₃ content of approximately 71.8 wt%, it occupies a distinct position between pure alumina (Al₂O₃) and silica-rich aluminosilicates such as cordierite (Mg₂Al₄Si₅O₁₈), exhibiting a characteristic orthorhombic needle-like crystal morphology that underpins its unique combination of low thermal expansion, high thermal shock resistance, and exceptional elevated-temperature creep performance [2][3].

Why Hexaaluminium Pentaoxide Disilicate Cannot Be Interchanged with Generic Aluminosilicate or Alumina Alternatives


Within the Al₂O₃–SiO₂ binary system, only the precise 3:2 stoichiometry of mullite (3Al₂O₃·2SiO₂, corresponding to hexaaluminium pentaoxide disilicate) yields the characteristic orthorhombic needle-crystal microstructure that simultaneously delivers low thermal expansion (CTE ≈ 5.3 × 10⁻⁶/°C), thermal shock resistance rated 3–5× superior to dense alumina, and creep rates one order of magnitude lower than polycrystalline alumina of equivalent grain size at 1450 °C [1][2][3]. Alumina-rich alternatives (e.g., corundum bricks, ≥90% Al₂O₃) suffer from poor thermal shock resistance due to high CTE (6.7–8.2 × 10⁻⁶/°C), while silica-rich alternatives (e.g., cordierite, Mg₂Al₄Si₅O₁₈) are limited to maximum mechanical service temperatures of only 1150–1250 °C versus mullite's 1680 °C [2][4]. Direct substitution without accounting for these quantifiable performance gaps leads to premature component failure, increased downtime, and higher total cost of ownership in thermal-cycling or sustained-load applications [3].

Quantitative Differentiation Evidence for Hexaaluminium Pentaoxide Disilicate (Mullite) Against Closest In-Class Comparators


Creep Rate at 1450 °C: One Order of Magnitude Lower Than Polycrystalline Alumina of Equivalent Grain Size

In a direct comparative study by Lessing et al., polycrystalline mullite (3Al₂O₃·2SiO₂) tested under identical conditions exhibited a creep rate one order of magnitude (approximately 10×) lower than polycrystalline alumina of the same grain size at 1450 °C [1][2]. This finding is corroborated by independent research showing that alumina doped with 5 vol.% SiC nanoparticles achieves only a three-order-of-magnitude improvement only through nanocomposite reinforcement, whereas monolithic mullite achieves its creep advantage intrinsically through its crystal structure [2]. Furthermore, in the absence of glassy boundary inclusions, polycrystalline mullite retains >90% of its room-temperature flexural strength up to 1500 °C [3].

High-temperature creep resistance Refractory ceramics Sustained-load structural ceramics

Coefficient of Thermal Expansion: Mullite CTE 5.3 × 10⁻⁶/°C vs. Alumina 6.7–8.2 × 10⁻⁶/°C with 3–5× Superior Thermal Shock Resistance

Mullite demonstrates a linear coefficient of thermal expansion (CTE) of 5.3 × 10⁻⁶/°C (25–600 °C) as reported by ICE Mullite manufacturer data [1], with independent measurements by Nishimura Advanced Ceramics confirming CTE = 5.3 × 10⁻⁶/°C [2]. In contrast, 96–99.9% purity alumina ceramics exhibit CTE values of 6.7–8.2 × 10⁻⁶/°C across comparable temperature ranges [3]. This CTE differential of 1.4–2.9 × 10⁻⁶/°C translates into a quantified thermal shock resistance advantage: industrial technical data rates mullite's thermal shock resistance as 3–5× higher than dense alumina [4]. The Porcellanite review explicitly states that 'the principal property advantage of mullite over alumina is a lower thermal expansion coefficient and claimed better creep resistance in high-purity form' [5].

Thermal expansion coefficient Thermal shock resistance Kiln furniture materials

Anomalous High-Temperature Strength: Mullite Flexural Strength at 1000 °C Exceeds Room-Temperature Value by >2×, Whereas Alumina Strength Degrades Sharply

In a direct experimental comparison evaluating alumina and mullite ceramics for engine-part applications, mullite exhibited an unusual and highly differentiating phenomenon: its flexural strength at 1000 °C was more than twice (>2×) its room-temperature value [1]. By contrast, alumina—despite having higher absolute room-temperature flexural strength (300–370 MPa for high-purity grades [2])—showed a remarkable decrease in strength under the same elevated-temperature conditions, particularly when exposed to combustion gas environments at 600–1400 °C [1]. This anomalous strength increase in mullite is attributed to its unique oxygen-vacancy-ordered crystal structure and dynamic site-exchange processes at elevated temperatures [3]. Independent work by Aksay et al. confirms that polycrystalline mullite, in the absence of glassy grain-boundary inclusions, retains >90% of its room-temperature strength to 1500 °C [3].

High-temperature flexural strength Ceramic engine components Strength retention at elevated temperature

Dielectric Constant at 1 MHz: Mullite εr = 6.3–6.5 vs. Alumina εr = 7.8–11.0 for High-Speed Electronic Substrate Applications

For high-speed microelectronic packaging where signal propagation delay (td) scales with the square root of the dielectric constant, mullite's low relative permittivity provides a quantifiable advantage. Nishimura Advanced Ceramics reports mullite (N-800 grade) dielectric constant at 1 MHz as 6.5, compared to alumina grades N-9000NS/N-9000T at 10.0 and N-9H/N-99 at 9.3 [1]. The MakeItFrom materials database independently corroborates mullite εr = 6.3 at 1 MHz versus alumina εr = 7.8–11.0 [2]. The seminal Aksay et al. review in the Journal of the American Ceramic Society identifies mullite's low dielectric constant as the key property driving its emergence as a substrate material in high-performance packaging applications, combined with its thermal expansion coefficient that can be compositionally tuned to match silicon [3][4].

Dielectric constant Electronic substrate High-speed IC packaging

Maximum Mechanical Service Temperature: Mullite 1680 °C vs. Cordierite 1150 °C for High-Temperature Kiln Furniture Selection

A direct property comparison across 20 material attributes shows mullite's maximum mechanical temperature capability of 1680 °C dramatically exceeds cordierite's 1150 °C limit—a difference of 530 °C [1]. Cordierite, while offering superior thermal shock resistance (ΔT max 290–390 °C vs. mullite's 170–230 °C) and lower CTE (2.9–4.8 × 10⁻⁶/°C vs. mullite's 5.8 × 10⁻⁶/°C), is fundamentally limited by its lower melting point and cannot substitute for mullite in applications exceeding 1250–1300 °C [1][2]. Industrial kiln furniture data confirms cordierite-mullite composites are rated for 1250–1300 °C maximum continuous service, while pure mullite components achieve 1400–1500 °C [2]. Mullite also outperforms cordierite in flexural strength (130–160 MPa vs. 17–32 MPa) and compressive strength (800 MPa vs. 420 MPa) [1].

Maximum service temperature Kiln furniture Refractory material selection

Density Advantage: Mullite 2.7–3.0 g/cm³ vs. Alumina 3.4–4.1 g/cm³ for Weight-Sensitive Aerospace and Structural Applications

Mullite offers a density of 2.7–3.0 g/cm³ (ICE Mullite manufacturer data: 2.7 g/cm³ typical [1]; Almath technical datasheet: 2.9 g/cm³ [2]), which is approximately 18–27% lower than the density of alumina ceramics (3.4–4.1 g/cm³ depending on purity [3]). When combined with mullite's flexural strength of 130–160 MPa, this yields specific flexural strength (strength-to-weight ratio for bending) of 22–24 points versus alumina's 19–28 points, indicating that mullite achieves competitive or superior weight-normalized mechanical performance despite lower absolute strength values [3]. For aerospace and mobile high-temperature applications, each 1 g/cm³ density reduction represents approximately 27–30 kg mass savings per cubic meter of component volume.

Density Lightweight ceramics Specific strength

Optimal Procurement and Application Scenarios for Hexaaluminium Pentaoxide Disilicate (Mullite) Based on Quantitative Differentiation Evidence


High-Temperature Kiln Furniture and Furnace Components Operating Under Thermal Cycling (1100–1500 °C)

In kiln roller, furnace muffle tube, thermocouple protection sheath, and kiln furniture applications exposed to repeated heating/cooling cycles between 1100 °C and 1500 °C, mullite's CTE of 5.3 × 10⁻⁶/°C and 3–5× superior thermal shock resistance versus alumina [1][2] directly prevent the thermal-gradient-induced cracking that causes alumina components to fail prematurely. Additionally, mullite's maximum service temperature of 1680 °C eliminates cordierite as a viable alternative, since cordierite's mechanical limit of 1150 °C is exceeded by over 350 °C in this operating range [3]. Mullite's creep rate—one order of magnitude lower than alumina at 1450 °C [4]—further ensures dimensional stability of kiln furniture under sustained load at peak firing temperatures.

High-Speed Microelectronic Substrates and IC Packaging Requiring Low Dielectric Constant and Silicon-Matched CTE

For advanced semiconductor packaging where signal propagation delay must be minimized, mullite's dielectric constant of 6.3–6.5 at 1 MHz provides a 19–41% reduction compared to alumina's 7.8–11.0 [1][2], enabling proportionally faster signal speeds. Moreover, mullite's CTE of 5.3 × 10⁻⁶/°C closely approximates that of silicon (~2.6–3.5 × 10⁻⁶/°C), and compositional tuning of the Al₂O₃:SiO₂ ratio can further optimize the thermal expansion match [3]. In contrast, the thermal expansion mismatch between alumina (6.7–8.2 × 10⁻⁶/°C) and silicon is 'judged to be too great for this material to be satisfactory for future applications' in high-speed integrated circuits [4].

Burner Nozzles, Furnace Tubes, and Structural Ceramic Components Where Strength Must Be Maintained or Enhanced During Heating

In burner nozzles, flame tubes, and load-bearing furnace components that transition from room temperature to operating temperatures above 1000 °C, mullite's unique property of exhibiting flexural strength at 1000 °C that exceeds its room-temperature value by >2× [1] eliminates the need for conservative design derating. Alumina's strength, by contrast, degrades significantly under the same thermal and combustion-gas exposure conditions [1]. Further supporting this application is the finding that polycrystalline mullite with controlled grain-boundary purity retains >90% of its room-temperature strength to 1500 °C [2], providing engineers with a predictable, non-degrading strength profile across the entire operational temperature envelope.

Lightweight Aerospace Thermal Protection Systems and Mobile High-Temperature Equipment

For aerospace thermal barrier coatings, re-entry vehicle insulation, and portable refractory installations where component mass directly impacts fuel efficiency or handling logistics, mullite's density of 2.7–3.0 g/cm³ offers a 12–34% weight reduction compared to alumina's 3.4–4.1 g/cm³ [1][2]. This density advantage is achieved without sacrificing the high-temperature performance envelope: mullite retains its creep resistance, thermal shock tolerance, and dielectric properties at the reduced weight. In oxide-fiber-based ceramic matrix composites, mullite fibers (e.g., Nextel™ 720) are specifically selected for long-term performance at elevated temperatures, with creep rates remaining in the same order of magnitude as alumina-based fibers while offering better long-term microstructural stability [3].

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